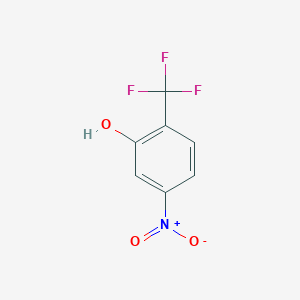

5-Nitro-2-(trifluoromethyl)phenol

概要

説明

“5-Nitro-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 . The compound is a pale yellow solid at room temperature .

Synthesis Analysis

The synthesis of nitro compounds like “5-Nitro-2-(trifluoromethyl)phenol” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines is also a possible route for the synthesis of nitro compounds .

Molecular Structure Analysis

The InChI code for “5-Nitro-2-(trifluoromethyl)phenol” is 1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Nitro compounds, such as “5-Nitro-2-(trifluoromethyl)phenol”, have unique chemical properties due to the presence of the nitro group (-NO2). The nitro group is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity and its interactions with other substances.

科学的研究の応用

Microbial Degradation of Explosives

Research on microbial degradation of explosives like TNT has shown that various products, including phenolic derivatives, result from the biotransformation processes. These findings suggest potential applications for compounds like 5-Nitro-2-(trifluoromethyl)phenol in bioremediation and the study of microbial interactions with nitroaromatic compounds (Hawari et al., 2000).

Selective Oxidation of Aromatic Compounds

Zeolites have been used for the selective oxidation of various aromatic compounds, including phenols, into corresponding phenols and diphenols. This research highlights the potential use of 5-Nitro-2-(trifluoromethyl)phenol in catalytic oxidation processes, indicating its role in the synthesis of industrially relevant chemicals (Kustov et al., 2000).

Phenol Hydroxylation

Studies on FeZSM-5 catalysts in the hydroxylation of benzene to phenol with nitrous oxide demonstrate the relevance of phenolic compounds in chemical transformations. This research can provide insights into the catalytic roles of similar phenolic compounds, like 5-Nitro-2-(trifluoromethyl)phenol, in industrial applications (Yuranov et al., 2004).

Luminescent Detection of Explosives

Functionalized reduced graphene oxide materials have been developed for the selective detection of nitro explosives, demonstrating the utility of phenolic compounds in the development of sensitive detection systems. This suggests the potential application of 5-Nitro-2-(trifluoromethyl)phenol in the creation of advanced sensors and detection technologies (Dinda et al., 2014).

Ultrasonic Destruction of Phenols

Research on the ultrasonic destruction of phenols, including their chloro and nitro derivatives, emphasizes the importance of phenolic compounds in environmental remediation. This indicates possible applications of 5-Nitro-2-(trifluoromethyl)phenol in water treatment and pollution control (Kidak & Ince, 2006).

作用機序

Mode of Action

It is known that nitrophenols can interact with various biological molecules, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Nitro-2-(trifluoromethyl)phenol . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences is crucial for optimizing the use of this compound.

特性

IUPAC Name |

5-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYPOULSOMISHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(trifluoromethyl)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2912829.png)

![methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2912837.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)

![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)